

# Comparative Cross-Reactivity Profiling of Ceralasertib (AZD6738): A Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                           |
|----------------|-------------------------------------------|
| Compound Name: | 1-Chloro-4-(4-pyridinylmethyl)phthalazine |
| Cat. No.:      | B029344                                   |

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity profile of Ceralasertib (AZD6738), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor. The performance of Ceralasertib is compared with other ATR inhibitors, supported by experimental data and detailed methodologies.

Ceralasertib (AZD6738) is an orally bioavailable, ATP-competitive inhibitor of the serine/threonine protein kinase ATR.<sup>[1]</sup> ATR is a master regulator of the DNA damage response (DDR), a crucial signaling pathway for maintaining genomic stability.<sup>[2][3]</sup> Upon DNA damage or replication stress, ATR is activated and phosphorylates a multitude of substrates, including the checkpoint kinase 1 (Chk1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.<sup>[3][4]</sup> Given the reliance of many cancer cells on the DDR pathway for survival, ATR has emerged as a promising therapeutic target.<sup>[5]</sup> The selectivity of a kinase inhibitor is paramount to minimize off-target effects and enhance its therapeutic window. This guide evaluates the cross-reactivity profile of Ceralasertib against other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family and compares it to other clinical-stage ATR inhibitors.

## Comparative Selectivity Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Ceralasertib and two other ATR inhibitors, Berzosertib (M6620/VX-970) and Elimusertib (BAY

1895344), against ATR and other related kinases. Lower IC50 values are indicative of higher potency.

| Kinase Target | Ceralasertib<br>(AZD6738) IC50<br>(nM) | Berzosertib<br>(M6620) IC50 (nM) | Elimusertib (BAY<br>1895344) IC50 (nM) |
|---------------|----------------------------------------|----------------------------------|----------------------------------------|
| ATR           | 1                                      | ~13-50                           | 7                                      |
| ATM           | >5000                                  | >1000                            | 1420                                   |
| DNA-PK        | >5000                                  | >1000                            | 332                                    |
| mTOR          | ~5700                                  | >1000                            | ~427                                   |
| PI3K $\gamma$ | >5000                                  | 220                              | Not Available                          |

Note: IC50 values can vary depending on the specific assay conditions. Data compiled from multiple sources.

As the data indicates, Ceralasertib demonstrates high potency for ATR with an IC50 of 1 nM.<sup>[1]</sup> Notably, it exhibits a wide therapeutic window with significantly higher IC50 values for other PIKK family members such as ATM, DNA-PK, and mTOR, indicating excellent selectivity.<sup>[1]</sup> In a broad kinase panel screen, Ceralasertib showed no significant inhibition (>50%) of 442 other kinases at a concentration of 1 $\mu$ M.<sup>[1]</sup> While Berzosertib and Elimusertib are also potent ATR inhibitors, the available data suggests Ceralasertib maintains a superior selectivity profile across the tested off-target kinases.<sup>[6][7]</sup>

## Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding of the biological context and the methods used for inhibitor profiling, the following diagrams illustrate the ATR signaling pathway and a general workflow for a kinase inhibition assay.

[Click to download full resolution via product page](#)

ATR Signaling Pathway and the inhibitory action of Ceralasertib.

[Click to download full resolution via product page](#)**Biochemical Kinase Inhibition Assay Workflow for IC<sub>50</sub> Determination.**

## Experimental Protocols

The determination of IC<sub>50</sub> values is a critical step for characterizing the potency and selectivity of kinase inhibitors.<sup>[8]</sup> Below is a generalized protocol for an in vitro biochemical kinase assay, which is commonly used to generate the data presented in this guide.<sup>[9][10][11]</sup>

**Objective:** To determine the concentration of an inhibitor (e.g., Ceralasertib) required to inhibit 50% of the activity of a target kinase (e.g., ATR).

### Materials:

- Purified recombinant kinase (e.g., ATR)
- Kinase-specific peptide substrate
- Adenosine triphosphate (ATP)
- Test inhibitor (e.g., Ceralasertib) dissolved in Dimethyl Sulfoxide (DMSO)
- Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Multi-well assay plates (e.g., white, opaque 384-well plates for luminescence)
- Multichannel pipettes
- Plate reader capable of detecting the appropriate signal (e.g., luminescence)

### Procedure:

- Inhibitor Preparation:
  - Prepare a stock solution of the test inhibitor in 100% DMSO.
  - Perform a serial dilution of the inhibitor stock in DMSO to create a range of concentrations (e.g., a 10-point dilution series). A DMSO-only control (vehicle) must be included.
- Assay Setup:

- Add a small volume (e.g., 2.5  $\mu$ L) of each inhibitor dilution and the DMSO control to the appropriate wells of the assay plate.
- Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.
- Add the kinase/substrate master mix (e.g., 5  $\mu$ L) to each well.
- Pre-incubate the plate at room temperature for approximately 10-15 minutes to allow the inhibitor to bind to the kinase.[12]

- Kinase Reaction Initiation:
  - Prepare a solution of ATP in the kinase assay buffer. The final ATP concentration should ideally be at or near the Michaelis constant (K<sub>m</sub>) for the specific kinase to ensure accurate and comparable IC<sub>50</sub> values.[11]
  - Initiate the kinase reaction by adding the ATP solution (e.g., 2.5  $\mu$ L) to all wells.
- Incubation:
  - Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.
- Signal Detection:
  - Stop the kinase reaction and measure the kinase activity. For luminescence-based assays like ADP-Glo™, this involves two steps:
    - Add ADP-Glo™ Reagent to deplete the unconsumed ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
    - Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
  - Measure the luminescence of each well using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

- Data Analysis:
  - Subtract any background signal (from wells with no enzyme).
  - Normalize the data, setting the average signal from the DMSO-only control wells as 100% kinase activity and the signal from a control with no enzyme or a potent inhibitor as 0% activity.
  - Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
  - Fit the resulting dose-response data to a sigmoidal curve (four-parameter logistic fit) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[13]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. AZD6738 [openinnovationastrazeneca.com]
- 2. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. annualreviews.org [annualreviews.org]
- 6. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [benchchem.com](http://benchchem.com) [benchchem.com]
- 13. [assayquant.com](http://assayquant.com) [assayquant.com]
- To cite this document: BenchChem. [Comparative Cross-Reactivity Profiling of Ceralasertib (AZD6738): A Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b029344#cross-reactivity-profiling-of-1-chloro-4-4-pyridinylmethyl-phthalazine>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)